Ethyl 3-(4-methoxyanilino)propanoate
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Overview
Description
Ethyl 3-(4-methoxyanilino)propanoate is an organic compound with the molecular formula C12H17NO3. It is a derivative of propanoic acid and features an ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-methoxyanilino)propanoate can be synthesized through the esterification of 3-(4-methoxyanilino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyanilino)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-(4-methoxyanilino)propanoic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base (e.g., HCl or NaOH) can be used to hydrolyze the ester.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Hydrolysis: 3-(4-methoxyanilino)propanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-(4-methoxyanilino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyanilino)propanoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Ethyl 3-(4-methoxyanilino)propanoate can be compared with other esters and anilino derivatives:
Ethyl propanoate: A simpler ester with similar hydrolysis properties.
3-(4-methoxyanilino)propanoic acid: The acid precursor of the ester.
Ethyl 3-(4-aminosulfonyl)phenylpropanoate: Another ester with different functional groups and biological activities.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and potential biological activities make it a valuable subject of study in both academic and industrial research.
Properties
IUPAC Name |
ethyl 3-(4-methoxyanilino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(14)8-9-13-10-4-6-11(15-2)7-5-10/h4-7,13H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJKQYOXVNMLIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381246 |
Source
|
Record name | ethyl 3-(4-methoxyanilino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63767-58-8 |
Source
|
Record name | ethyl 3-(4-methoxyanilino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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